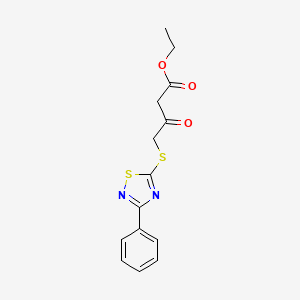

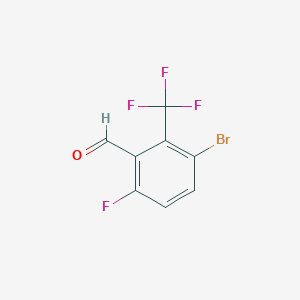

![molecular formula C22H13F2N3 B2995996 6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-29-0](/img/structure/B2995996.png)

6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of fluoroquinolone, a class of compounds that are widely used in various fields due to their unique characteristics such as biological activities and light-emitting properties . Fluoroquinolones are nitrogen-containing bicyclic compounds that are found throughout nature in various forms .

Synthesis Analysis

Fluoroquinolones are synthesized through various approaches. One common method involves the direct introduction of fluorine onto the isoquinoline ring . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . The synthesis of fluoroquinolones has been greatly developed over the last decade .Molecular Structure Analysis

The molecular structure of fluoroquinolones is characterized by the presence of a nitrogen-containing heteroaromatic and benzene-ring-fused system . The structure of “6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds can be analyzed using various techniques such as 1H, 13C- NMR and IR spectroscopy, MS and elemental analysis .Chemical Reactions Analysis

Fluoroquinolones undergo various chemical reactions. For instance, a chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes and pyrazolones gives rise to various useful 6-fluoro-1,4-dihydropyrano pyrazoles . This reaction distinguishes the different nucleophilic sites of pyrazolones .Physical And Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones depend on the substitution on the heterocyclic pyridine ring . The introduction of fluorine atoms at various positions of the benzene ring results in a remarkable improvement of antimicrobial properties .Wissenschaftliche Forschungsanwendungen

Photophysics and Molecular Logic Gates

Research into the photophysical properties of pyrazoloquinoline derivatives, including those related to "6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline," has demonstrated their potential in implementing molecular logic switches. These compounds exhibit notable solvatochromism, acidochromism, and solid-state fluorescence, which can be manipulated to create pH-dependent fluorescence responses acting as multilevel logic gates (Uchacz et al., 2016). Such properties make them suitable for advanced applications in molecular electronics and sensing technologies.

Interactions with Proteins for Cell Imaging

Derivatives of pyrazoloquinoline have been synthesized for applications in cell imaging, demonstrating their ability to stain cultured HeLa cells after fixing. These compounds, through their interaction with proteins, can serve as effective fluorophores for biological imaging, providing tools for cellular and molecular biology research (Majumdar et al., 2014).

Photophysical and Electrochemical Properties

The introduction of fluorine atoms into the pyrazoloquinoline molecule has been shown to modify its fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. These modifications enhance the resistance of the molecule to proton donors and provide insights into designing fluorescent dyes with high quantum yield, applicable in photovoltaics and LED technologies (Szlachcic & Uchacz, 2018).

Molecular Sensing

Compounds based on the 1H-pyrazolo[3,4-b]quinoline skeleton have been explored for their application as sensors for the fluorescence detection of small inorganic cations. This capability is particularly relevant for developing sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Mac et al., 2010).

Fluorophore Design for Light Emitting Devices

The luminescent and electroluminescent properties of spiro-compounds with pyrazolo[3,4-b]quinoline structures have been studied, showing strong fluorescence in solution and solid state. These findings are crucial for the development of new materials for light-emitting diodes (LEDs) and electroluminescent devices, highlighting the role of specific functional groups in enhancing brightness and efficiency (Gondek et al., 2010).

Wirkmechanismus

Target of Action

Fluoroquinolones, a class of compounds to which this molecule is structurally related, are known to target bacterial dna-gyrase . This enzyme is crucial for bacterial DNA replication, making it an effective target for antibacterial drugs .

Mode of Action

Fluoroquinolones, which share structural similarities with this compound, work by inhibiting bacterial dna-gyrase . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription .

Biochemical Pathways

By analogy with other fluoroquinolones, it can be inferred that the compound might interfere with bacterial dna replication and transcription processes by inhibiting dna-gyrase .

Result of Action

Based on the known effects of fluoroquinolones, it can be inferred that the compound might lead to the disruption of bacterial dna processes, resulting in the inhibition of bacterial growth .

Zukünftige Richtungen

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The development of novel quinolones by chemical modifications to overcome quinolone resistance is an attractive perspective in this context .

Eigenschaften

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F2N3/c23-15-9-11-16(12-10-15)27-22-17-7-4-8-19(24)21(17)25-13-18(22)20(26-27)14-5-2-1-3-6-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGQQNKNWBZHCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2995915.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995921.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995922.png)

![7-(2-hydroxy-3-phenoxypropyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2995923.png)

![1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2995925.png)

![tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2995927.png)